3-Azidoprop-1-yne possesses both an azide and an alkyne functional group, making it a valuable candidate for click chemistry reactions. Click chemistry utilizes highly efficient and selective reactions between azides and alkynes to form new bonds. Researchers could potentially employ 3-Azidoprop-1-yne as a building block for the synthesis of complex molecules with diverse functionalities [].
The azide group in 3-Azidoprop-1-yne can participate in bioconjugation reactions, allowing for the attachment of the molecule to biomolecules like proteins or nucleic acids. This functionalization strategy could be useful for developing probes for biological imaging or targeted drug delivery systems [].
The presence of a triple bond and an azide group grants 3-Azidoprop-1-yne interesting properties for material science applications. The molecule could potentially be incorporated into polymers or other materials to introduce specific functionalities or cross-linking capabilities. Further research is needed to explore this possibility.
3-Azidoprop-1-yne is a chemical compound with the molecular formula C₃H₃N₃ and a CAS number of 14989-89-0. It is characterized by the presence of an azide group (-N₃) attached to a propyne structure, making it a member of the alkyne family. This compound is notable for its reactivity, particularly in click chemistry applications, where it serves as a versatile building block for synthesizing complex molecules through cycloaddition reactions .
While specific biological activities of 3-azidoprop-1-yne are not extensively documented, its derivatives and related compounds have shown potential in various biomedical applications. The ability to form stable triazole linkages through click chemistry has led to its use in drug development, bioconjugation, and the creation of diagnostic agents. The triazole moiety itself has been associated with improved pharmacological properties, including enhanced solubility and stability .
Several methods exist for synthesizing 3-azidoprop-1-yne:
3-Azidoprop-1-yne finds applications in various fields:
Interaction studies involving 3-azidoprop-1-yne typically focus on its reactivity with other functional groups in click chemistry contexts. For example, studies have shown that it can effectively react with thiols and alkynes under mild conditions, leading to the formation of diverse molecular architectures. These interactions are crucial for developing new materials and therapeutic agents .
Several compounds share structural characteristics with 3-azidoprop-1-yne, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Propargyl Azide | Alkyne + Azide | Directly involved in similar cycloaddition reactions. |
| Butyne Azide | Alkyne + Azide | Longer carbon chain; similar reactivity but different sterics. |
| Phenylacetylene Azide | Aromatic Alkyne + Azide | Enhanced stability due to aromaticity; used in specialized applications. |
Uniqueness: 3-Azidoprop-1-yne's three-carbon chain provides a balance between reactivity and steric hindrance that facilitates efficient cycloaddition reactions while maintaining compatibility with various substrates. This makes it particularly valuable in synthetic organic chemistry and materials science compared to its longer-chain or aromatic counterparts .
3-Azidoprop-1-yne is systematically named according to IUPAC guidelines as 3-azidoprop-1-yne, reflecting the position of the azide group on the three-carbon propyne backbone. Its molecular formula, C₃H₃N₃, corresponds to a molecular weight of 81.08 g/mol. The compound’s structure is defined by a triple bond between the first and second carbon atoms (C1 and C2) and an azide group (-N₃) attached to the third carbon (C3). Key identifiers include:
The azide and alkyne moieties confer distinct electronic and steric properties. The azide group is highly polarized, with a resonance-stabilized negative charge on the terminal nitrogen, while the alkyne exhibits sp-hybridized carbons capable of nucleophilic or electrophilic interactions. This duality enables participation in diverse reaction pathways, including cycloadditions and nucleophilic substitutions.
The synthesis of 3-azidoprop-1-yne was first reported in the mid-20th century, coinciding with broader explorations into azide chemistry. Early methods involved nucleophilic substitution reactions, such as the treatment of 3-bromopropyne with sodium azide in polar aprotic solvents like dimethylformamide (DMF). These reactions often faced challenges due to the instability of azides and competing side reactions, such as alkyne polymerization.
In the 1980s, Priebe et al. optimized its synthesis by employing phase-transfer catalysis, achieving yields exceeding 70%. Later, Banert and colleagues developed copper-mediated protocols to enhance regioselectivity in subsequent cycloaddition reactions. Historically, 3-azidoprop-1-yne served as a precursor for heterocyclic compounds, including 1,2,3-triazoles, which were initially explored for pharmaceutical applications.
The compound’s utility expanded with the advent of click chemistry, a term coined by Karl Barry Sharpless in 2001. Sharpless’s work on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions highlighted 3-azidoprop-1-yne as a model substrate for forming triazole linkages with high atom economy and minimal byproducts. This discovery marked a paradigm shift in synthetic strategies, enabling rapid assembly of complex molecules under mild conditions.
3-Azidoprop-1-yne is a linchpin in click chemistry, particularly in CuAAC reactions. The reaction mechanism involves a copper(I) catalyst coordinating to the alkyne, forming a copper acetylide intermediate that reacts regioselectively with the azide to yield 1,4-disubstituted triazoles. Key features of this process include:
In biotechnology, 3-azidoprop-1-yne facilitates site-specific labeling of proteins and nucleic acids. For example, azide-modified biomolecules react with alkyne-tagged fluorophores or affinity probes via CuAAC, enabling precise imaging and diagnostic applications. In materials science, the compound is used to synthesize cross-linked polymers with tailored mechanical properties. Recent studies have also explored its incorporation into conductive polymers for electronic devices.
While 3-azidoprop-1-yne is highly reactive, analogs like 3-azidoprop-1-ene (allyl azide) exhibit reduced stability due to the absence of alkyne conjugation. Similarly, propargyl alcohol derivatives lack the azide group, limiting their utility in cycloaddition reactions. The compound’s unique combination of azide and alkyne functionalities remains unmatched in click chemistry applications.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₃H₃N₃ | |
| Molecular Weight | 81.08 g/mol | |
| IUPAC Name | 3-azidoprop-1-yne | |
| CAS Number | 14989-89-0 | |
| Boiling Point | Not reported | |
| Density | Not reported |
3-Azidoprop-1-yne, with the molecular formula C₃H₃N₃, represents a unique organic compound combining both azide and alkyne functional groups within a compact molecular framework [1] [2]. The compound possesses a molecular weight of 81.08 g/mol and exists as a linear structure with distinct electronic characteristics [1] [3].
The molecular geometry of 3-Azidoprop-1-yne is characterized by a propyne backbone featuring a terminal alkyne group (C≡C-H) connected to an azide-substituted methylene carbon [1] [4]. The linear arrangement of the azide group (-N₃) follows the classical N=N⁺=N⁻ resonance structure, contributing to the compound's distinctive electronic properties [5]. The alkyne moiety exhibits the characteristic sp hybridization at the terminal carbon atoms, resulting in a linear geometry with bond angles of approximately 180° [6].
The electronic configuration analysis reveals that 3-Azidoprop-1-yne displays significant conjugative effects between the azide group and the alkyne system [7] [8]. Computational studies indicate that the azide functionality contributes to orbital interactions that influence the compound's reactivity profile [8]. The highest occupied molecular orbital (HOMO) energy levels typically range from -8.1 to -8.4 eV for similar azide-containing compounds, while the lowest unoccupied molecular orbital (LUMO) energies demonstrate the electron-accepting capacity of the azide group [9] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₃N₃ | [1] |
| Molecular Weight | 81.08 g/mol | [1] |
| SMILES Notation | C#CCN=[N+]=[N-] | [1] |
| InChI Key | KNKSFTKZKDBSMH-UHFFFAOYSA-N | [1] |
The azide group exhibits characteristic linear geometry with nitrogen-nitrogen bond lengths that reflect the delocalized electron density distribution [5]. The terminal alkyne demonstrates typical sp-sp³ hybridization patterns, with the methylene carbon adopting sp³ hybridization to accommodate the azide substituent [8].
The spectroscopic characterization of 3-Azidoprop-1-yne provides comprehensive structural confirmation through multiple analytical techniques [10] [11]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts corresponding to the alkyne and methylene protons, while infrared spectroscopy identifies characteristic functional group absorptions [12] [13].
In ¹H Nuclear Magnetic Resonance spectroscopy, 3-Azidoprop-1-yne exhibits characteristic chemical shifts that confirm its structural identity [10] [11]. The terminal alkyne proton typically appears as a triplet around δ 2.5-2.7 ppm due to coupling with the adjacent methylene carbon [9]. The methylene protons attached to the azide group demonstrate chemical shifts in the δ 4.0-4.2 ppm region, reflecting the electron-withdrawing effect of the azide functionality [10] [9].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed carbon environment information [11]. The alkyne carbons exhibit characteristic chemical shifts with the terminal carbon appearing around δ 75-80 ppm and the internal alkyne carbon at approximately δ 80-85 ppm [10] [9]. The azide-bearing methylene carbon demonstrates a distinctive downfield shift to approximately δ 50-55 ppm due to the electron-withdrawing azide group [9].
Infrared spectroscopy of 3-Azidoprop-1-yne reveals several characteristic absorption bands that confirm the presence of both azide and alkyne functional groups [12] [13] [14]. The azide group exhibits strong asymmetric stretching vibrations in the region of 2080-2170 cm⁻¹, with the primary absorption typically occurring around 2124 cm⁻¹ [15] [16]. The symmetric azide stretching appears as a weaker band around 1290 cm⁻¹ [15] [17].
The terminal alkyne functionality contributes distinctive absorptions including the C≡C stretching vibration at 2100-2150 cm⁻¹ and the terminal C-H stretching around 3300 cm⁻¹ [14] [18]. The methylene C-H stretching vibrations appear in the typical aliphatic region between 2850-3000 cm⁻¹ [14] [18].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Terminal Alkyne C-H | 3300 | Strong | C-H stretch |
| Azide Asymmetric | 2124 | Strong | N₃ asymmetric stretch |
| Alkyne C≡C | 2100-2150 | Medium | C≡C stretch |
| Azide Symmetric | 1290 | Medium | N₃ symmetric stretch |
| Methylene C-H | 2850-3000 | Strong | C-H stretch |
Mass spectrometric analysis of 3-Azidoprop-1-yne provides molecular ion confirmation and fragmentation pattern information [19] [20]. The molecular ion peak appears at m/z 81, corresponding to the molecular weight of C₃H₃N₃ [1] [2]. Characteristic fragmentation involves the loss of nitrogen gas (N₂, -28 amu) from the azide group, yielding a fragment ion at m/z 53 [19] [21].
Additional fragmentation patterns include the formation of propargyl cation (C₃H₃⁺) at m/z 39 and azide-related fragments [19] [21]. The base peak typically corresponds to the loss of the entire azide group, resulting in the propyne radical cation [20] [21].
The thermodynamic stability of 3-Azidoprop-1-yne reflects the inherent characteristics of both azide and alkyne functional groups within the molecular framework [22] [23]. The compound demonstrates moderate thermal stability while exhibiting high reactivity toward various chemical transformations [25].
Computational thermochemical studies indicate that 3-Azidoprop-1-yne possesses positive enthalpy of formation values, consistent with its energetic nature [26] [27]. The standard enthalpy of formation is estimated through group additivity methods and ab initio calculations [28] [29]. The presence of the azide group contributes significantly to the overall energy content of the molecule [27] [28].
The Gibbs free energy of formation demonstrates the thermodynamic feasibility of the compound under standard conditions [23] [26]. Temperature-dependent thermodynamic functions including heat capacity and entropy values reflect the molecular degrees of freedom associated with the linear azide group and alkyne functionality [26] [27].
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 81.08 g/mol | Experimental | [1] |
| Melting Point | Not Available | - | [3] |
| Boiling Point | Not Available | - | [3] |
| Density | Not Available | - | [3] |
3-Azidoprop-1-yne exhibits exceptional reactivity in copper-catalyzed azide-alkyne cycloaddition reactions, forming 1,2,3-triazole products with high efficiency [25]. The compound participates in both intramolecular and intermolecular cycloaddition processes, with reaction rates significantly enhanced compared to non-activated azides [8] [7].
The alkyne functionality enables participation in various addition reactions, while the azide group serves as both nucleophile and electrophile depending on reaction conditions [7]. Computational studies reveal that the activation energies for cycloaddition reactions are reduced due to the electronic activation provided by the propargyl system [7] [8].
The compound demonstrates susceptibility to thermal decomposition through nitrogen extrusion from the azide group, leading to reactive nitrene intermediates [27] [20]. The activation barriers for these processes have been calculated using density functional theory methods, providing insight into the thermal stability limits [20] [27].
Substitution reactions involving the azide group occur under nucleophilic conditions, with sodium azide replacement being a common synthetic transformation [25]. The reactivity patterns follow typical azide chemistry while being influenced by the electron-withdrawing alkyne substituent [7] [8].